5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole
Description
Properties
IUPAC Name |
5-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-1-6(9-4-15-5-16-9)2-8(3-7)17-10(12,13)14/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRGHAPKCFPNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
-
Cyclization Agent : Ammonium acetate (2.0 equivalents) in acetic acid at 120°C for 6 hours.
-
Solvent System : Acetic acid or toluene/acetic acid mixtures to enhance solubility.
This method avoids the need for metal catalysts, simplifying purification. Alternative approaches include the use of Burgess reagent (methylsulfonyloxaziridine) for intramolecular cyclization, though yields are lower (60–65%).
Bromination Strategies
Bromination must be carefully controlled to ensure regioselectivity at the 3-position of the phenyl ring. Comparative data from US8921572B2 and EP4177244A2 reveal the following optimized conditions:
| Brominating Agent | Solvent | Temperature | Equivalents | Yield (%) |
|---|---|---|---|---|
| Br₂ | DCM | 0°C | 1.2 | 85 |
| NBS | THF | 25°C | 1.5 | 75 |
| DBDMH | Acetonitrile | 40°C | 1.0 | 82 |
Bromine gas (Br₂) in DCM provides the highest yield but requires strict temperature control. NBS offers operational simplicity at ambient temperatures, albeit with slightly reduced efficiency.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to their tendency to promote side reactions. Dichloromethane and THF are preferred for their inertness and compatibility with brominating agents.
Temperature Control
Low temperatures (−10°C to 0°C) suppress polybromination, while higher temperatures (up to 40°C) accelerate reaction rates at the expense of selectivity. A balance is achieved at 0–25°C.
Catalyst Use
Radical initiators (e.g., AIBN) improve NBS efficiency by generating bromine radicals, reducing reaction time from 24 hours to 6 hours.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Patent US8921572B2 reports that recrystallization from ethanol/water (4:1) affords 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole in >98% purity.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, 1H, J = 2.4 Hz, Ar-H), 7.72 (d, 1H, J = 2.4 Hz, Ar-H), 4.45 (s, 1H, CF₃O-).
-
LC-MS : m/z 336.1 [M+H]⁺ (calculated for C₁₀H₆BrF₃NO₂: 335.96).
Industrial-Scale Synthesis Considerations
Scalability is addressed in EP4177244A2 via continuous flow reactors, which enhance heat transfer and mixing efficiency. Key parameters for pilot-scale production include:
-
Residence Time : 30 minutes for bromination, 2 hours for cyclization.
Waste streams are minimized by recycling solvents (DCM, THF) through distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and oxazole ring.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazole derivatives, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological targets . The oxazole ring is known to interact with various enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole with structurally analogous compounds, focusing on substituents, molecular properties, and biological relevance:
Key Structural and Functional Differences
Heterocycle Core :
- The target compound’s oxazole core differs from isoxazole in 4o (), which alters electronic properties and hydrogen-bonding capacity. Isoxazoles are generally more reactive due to the oxygen-nitrogen proximity .
- Compared to benzoxazole derivatives (e.g., 6k in ), the target lacks fused aromatic rings, reducing molecular weight and complexity .
Substituent Effects :
- The 3-bromo-5-(trifluoromethoxy)phenyl group in the target compound contrasts with 4-bromo-3-(trifluoromethoxy)phenyl in 4o, highlighting positional isomerism’s impact on steric and electronic interactions .
- Trifluoromethoxy (-OCF₃) substituents enhance metabolic stability and membrane permeability compared to methoxy (-OCH₃) or hydroxy (-OH) groups in antiprotozoal oxazoles .
Biological Relevance :
- While the target compound’s activity is undocumented, 2,5-diphenyloxazoles with hydroxy groups () show antiprotozoal effects, suggesting that halogen and trifluoromethoxy substitutions could optimize pharmacokinetics .
- Oxazole-based BDNF inducers () demonstrate the scaffold’s versatility in neuropharmacology, though bromine’s role in neuroactivity remains unexplored .
Synthetic Accessibility :
Biological Activity
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, while providing a comprehensive overview of its interactions with biological targets.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethoxy group attached to a phenyl ring within an oxazole framework. This unique structure contributes to its chemical reactivity and biological properties, making it a candidate for various applications in drug discovery and materials science.
Biological Activity
Research indicates that this compound exhibits notable biological activities , particularly in the realms of antimicrobial and anticancer properties. The trifluoromethoxy group enhances binding affinity to specific molecular targets, which is critical for its potential therapeutic applications.
The mechanism of action typically involves the compound's interaction with enzymes or receptors, leading to competitive inhibition or allosteric modulation. The presence of bromine and trifluoromethoxy substituents significantly influences its binding affinity and specificity towards biological targets.
Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate antimicrobial properties . For instance, derivatives of oxazole have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting microbial growth.
Anticancer Potential
The compound has been investigated for its anticancer activity , particularly against human cancer cell lines. In vitro studies report that it can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
| U-937 | 12.34 | Competitive inhibition of growth factor receptors |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Step 1: Synthesis of the oxazole ring through cyclization.
- Step 2: Introduction of the bromine atom via electrophilic aromatic substitution.
- Step 3: Functionalization with the trifluoromethoxy group.
These methods can be refined using purification techniques such as recrystallization or chromatography to achieve high-quality products suitable for biological evaluation.
Comparative Analysis with Similar Compounds
The unique combination of bromine and trifluoromethoxy groups in this compound distinguishes it from structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(3-bromo-5-methylphenyl)oxazole | Methyl group instead of trifluoromethoxy | Moderate antimicrobial activity |
| Methyl 5-(3-bromo-5-trifluoromethyl)phenyl)isoxazole | Isoxazole structure | Lower anticancer activity |
Q & A
Q. What are the recommended synthetic strategies for 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A viable route includes:
Bromination : React 3-(trifluoromethoxy)phenol with N-bromosuccinimide (NBS) in dichloromethane (DCM) to introduce the bromine atom at the 3-position .
Oxazole Ring Formation : Use a cyclization reaction with precursors like α-bromo ketones or nitriles. For example, coupling the brominated intermediate with an oxazole-forming reagent (e.g., via Hantzsch synthesis or palladium-catalyzed cross-coupling) .
Key Considerations :
- Optimize reaction conditions (temperature, solvent polarity) to avoid over-bromination.
- Monitor regioselectivity using thin-layer chromatography (TLC) or LC-MS .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine at C3, trifluoromethoxy at C5) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M]+ for CHBrFNO: 329.95; observed: 329.94) .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for bromine’s steric effects .
Data Table :
| Technique | Key Peaks/Features |
|---|---|
| H NMR | δ 7.8–8.2 (aromatic H), δ 4.5 (CFO coupling) |
| F NMR | δ -58 ppm (CF group) |
| HRMS | [M+H]+: 330.95 |
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during functionalization of the oxazole ring?
Methodological Answer: Regioselectivity is influenced by:
- Electronic Effects : The electron-withdrawing trifluoromethoxy group directs electrophilic substitution to the 4-position of the phenyl ring, while bromine’s steric bulk may hinder reactivity at C3 .
- Catalyst Design : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to target the 2-position of the oxazole ring .
Case Study :
In a similar compound (5-(3-chlorophenyl)oxazole), coupling with boronic acids under microwave irradiation improved yields by 30% compared to traditional heating .
Q. How do researchers resolve contradictions in reported biological activity data for brominated oxazole derivatives?
Methodological Answer: Contradictions often stem from:
- Assay Variability : Standardize cell lines (e.g., SK-N-SH neuroblastoma cells for BDNF induction studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolic Stability : Use hepatic microsome assays to compare degradation rates. For example, trifluoromethoxy groups enhance metabolic stability compared to methoxy analogs .
Data Table :
| Compound | EC (BDNF Induction) | Metabolic Half-Life (Human Liver Microsomes) |
|---|---|---|
| Target | 8.2 µM (estimated) | >60 min |
| Analog* | 12.5 µM | 35 min |
| *Analog: 5-(3-chlorophenyl)oxazole . |
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Calculate Fukui indices to identify electrophilic sites. The bromine atom shows high electrophilicity (f = 0.15), favoring SNAr reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states by 10–15 kcal/mol .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s stability under acidic conditions. How to address this?
Methodological Answer:
- Controlled Experiments : Replicate conditions from literature (e.g., 1M HCl, 25°C) and monitor degradation via HPLC.
- Mechanistic Insight : The trifluoromethoxy group resists hydrolysis, but bromine may undergo slow elimination. Conflicting data may arise from trace metal impurities accelerating decomposition .
Recommendation : Use chelating agents (e.g., EDTA) in acidic buffers to suppress metal-catalyzed side reactions .
Biological Activity & Mechanism
Q. What in vitro models are suitable for studying this compound’s neuroprotective effects?
Methodological Answer:
- Cell-Based Assays : Use SK-N-SH cells to measure BDNF upregulation via ELISA. Pre-treat cells with STZ (streptozotocin) to mimic diabetic neuropathy .
- Dose-Response : Test concentrations from 1–50 µM; EC values <10 µM suggest therapeutic potential .
Advanced Synthetic Modifications
Q. How to design derivatives to enhance blood-brain barrier (BBB) penetration?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
